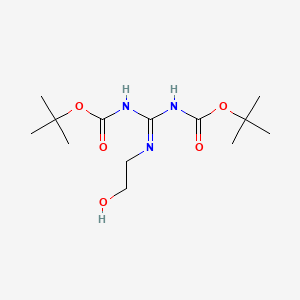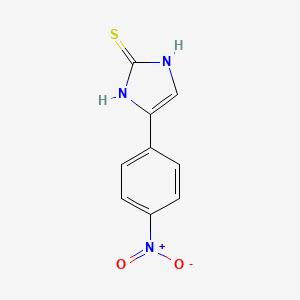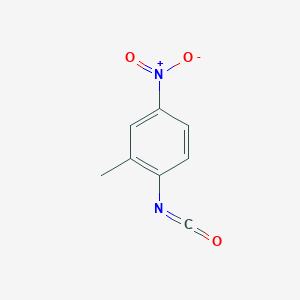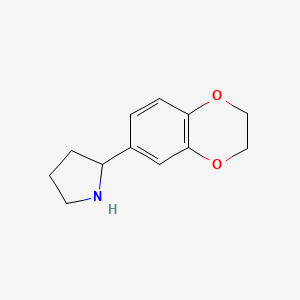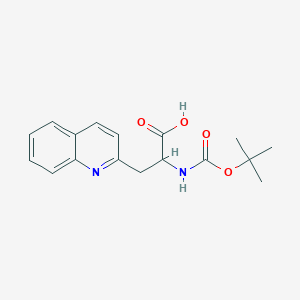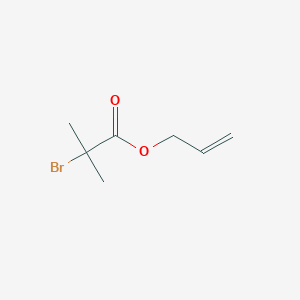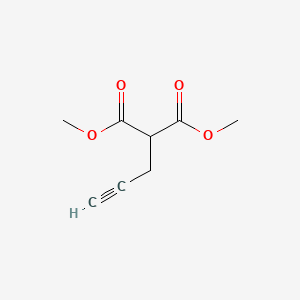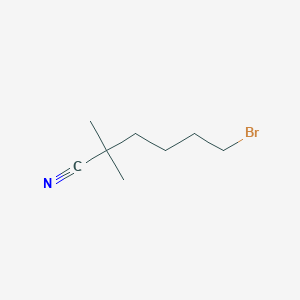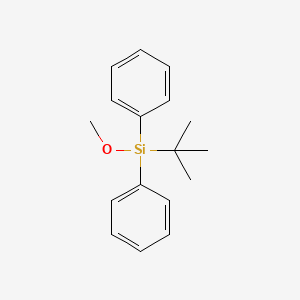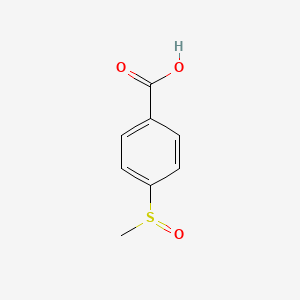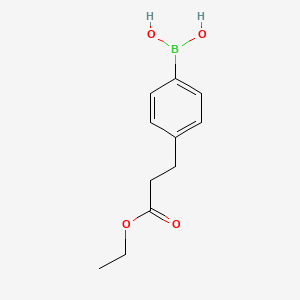
4-(2-Ethoxycarbonylethyl)phenylboronic acid
Overview
Description
Synthesis Analysis
This compound can be synthesized through various methods, including Suzuki-Miyaura coupling, direct arylation, and C-H activation. The Suzuki-Miyaura coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Molecular Structure Analysis
The molecular formula of 4-(2-Ethoxycarbonylethyl)phenylboronic acid is C11H15BO4. The InChI key is PRCOGZNDLWXGHB-UHFFFAOYSA-N.Chemical Reactions Analysis
4-(2-Ethoxycarbonylethyl)phenylboronic acid is widely used in organic synthesis as a reagent, especially in the synthesis of pharmaceuticals and agrochemicals. It is also used as a cross-coupling agent in material science for the production of polymers and liquid crystals.Physical And Chemical Properties Analysis
This compound has a molecular weight of 222.05 g/mol. It is slightly soluble in water but more soluble in organic solvents such as methanol and ethanol. It is stable under normal conditions but can decompose under acidic or basic conditions.Scientific Research Applications
Glucose-Sensitive Hydrogels
- Scientific Field: Biomedical Engineering .
- Application Summary: “4-(2-Ethoxycarbonylethyl)phenylboronic acid” is used in the design of glucose-sensitive hydrogels. These hydrogels can release hypoglycemic drugs (such as insulin) in response to an increase in glucose levels .
- Methods of Application: The hydrogels are designed with dynamic covalent bonds. The main challenge in the design of these hydrogels is finding polymer network structures that can correct the pH value of phenylboronic acid sequences to the physiological pH while maintaining a fast response to glucose .
- Results/Outcomes: These hydrogels have the potential to be used in insulin delivery systems, which could be beneficial for the large number of diabetes patients worldwide .
Fluorescent Blood Sugar Sensing
- Scientific Field: Biochemistry .
- Application Summary: “4-(2-Ethoxycarbonylethyl)phenylboronic acid” is used in the synthesis of a phenylboric acid functionalized carbon dot (2-FPBA-CD) for rapid fluorescent sensing of glucose in blood .
- Methods of Application: The 2-FPBA-CD is synthesized by simply mixing N, S-doped carbon dots (CDs) with phenylboric acid at room temperature. At pH 7.4, the response of 2-FPBA-CD to glucose can reach equilibrium in a very short time .
- Results/Outcomes: The response of 2-FPBA-CD to glucose has a wide responsive linear range of 19.70 µM to 2.54 mM, which can be applied to the detection of glucose in serum .
Catalytic Protodeboronation
- Scientific Field: Organic Chemistry .
- Application Summary: “4-(2-Ethoxycarbonylethyl)phenylboronic acid” is used in the catalytic protodeboronation of pinacol boronic esters. This process is a formal anti-Markovnikov hydromethylation of alkenes .
- Methods of Application: The protodeboronation is carried out using a radical approach. This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
- Results/Outcomes: The protodeboronation was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
ROS-Responsive Drug Delivery
- Scientific Field: Nanobiotechnology .
- Application Summary: “4-(2-Ethoxycarbonylethyl)phenylboronic acid” is used in the development of a reactive oxygen species (ROS)-responsive drug delivery system for the treatment of Periodontitis .
- Methods of Application: A reactive oxygen species (ROS)-responsive drug delivery system was developed by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP). Curcumin (CUR) was encapsulated in this drug delivery system to form curcumin-loaded nanoparticles (HA@CUR NPs) .
- Results/Outcomes: HA@CUR NPs not only retained the antimicrobial efficacy of CUR, but also exhibited more pronounced anti-inflammatory and anti-oxidative stress functions both in vivo and in vitro .
Interaction with Traditional Chinese Medicine
- Scientific Field: Traditional Chinese Medicine .
- Application Summary: “4-(2-Ethoxycarbonylethyl)phenylboronic acid” is used to study the interaction with active ingredients of traditional Chinese medicine that have a glycol or diphenol structure .
- Methods of Application: The interactions between phenylboronic acid (PBA) derivatives and four active ingredients (baicalein, baicalin, gallic acid, and protocatechuic acid) were explored by fluorescent spectrophotometer using the alizarin red (ARS) method .
- Results/Outcomes: The results indicated a stronger interaction between PBA polymers and active ingredients than that of APBA and AAPBA. This research provided new strategies for improving the bioavailability and water solubility, extending the circulation time, and wider application of the active ingredients of traditional Chinese medicine in the prevention and therapy of diseases .
Building Block for Organic Synthesis
- Scientific Field: Organic Chemistry.
- Application Summary: “4-(2-Ethoxycarbonylethyl)phenylboronic acid” is a versatile functional group used in organic synthesis for coupling reactions. It could potentially be a building block for the synthesis of more complex organic molecules, particularly those containing aromatic rings and carbonyl groups.
Safety And Hazards
properties
IUPAC Name |
[4-(3-ethoxy-3-oxopropyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO4/c1-2-16-11(13)8-5-9-3-6-10(7-4-9)12(14)15/h3-4,6-7,14-15H,2,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCOGZNDLWXGHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCC(=O)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397322 | |
| Record name | 4-(2-Ethoxycarbonylethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Ethoxycarbonylethyl)phenylboronic acid | |
CAS RN |
660440-57-3 | |
| Record name | 1-Ethyl 4-boronobenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=660440-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Ethoxycarbonylethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Ethoxycarbonylethyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



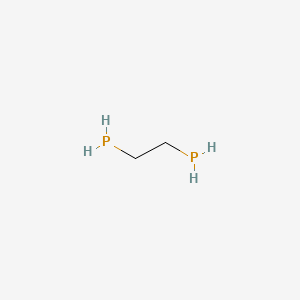
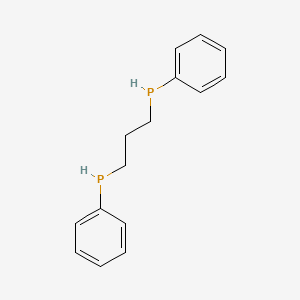
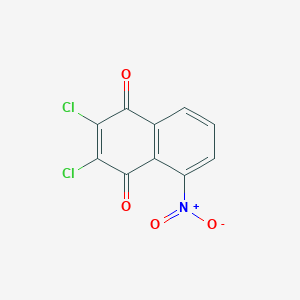
![2-[[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(2-octadecylsulfanylethoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1587130.png)
